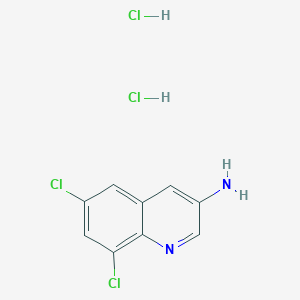
alpha-(Trichloromethyl)benzyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(Trichloromethyl)benzyl propionate is an organic compound with the chemical formula C11H11Cl3O2 It is a derivative of benzyl alcohol, where the hydrogen atom of the hydroxyl group is replaced by a propionate group, and the benzyl group is substituted with a trichloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
Alpha-(Trichloromethyl)benzyl propionate can be synthesized through several methods. One common approach involves the esterification of alpha-(trichloromethyl)benzyl alcohol with propionic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials, including alpha-(trichloromethyl)benzyl alcohol and propionic acid, are fed into the reactor, and the product is continuously collected.
化学反応の分析
Types of Reactions
Alpha-(Trichloromethyl)benzyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted benzyl propionates.
科学的研究の応用
Alpha-(Trichloromethyl)benzyl propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism by which alpha-(Trichloromethyl)benzyl propionate exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, altering their function and activity. The propionate group may also play a role in modulating the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
Alpha-(Trichloromethyl)benzyl acetate: Similar in structure but with an acetate group instead of a propionate group.
Alpha-(Trichloromethyl)benzyl alcohol: The hydroxyl group is not esterified.
Alpha-(Trichloromethyl)benzyl chloride: Contains a chloride group instead of a propionate group.
Uniqueness
Alpha-(Trichloromethyl)benzyl propionate is unique due to the presence of both the trichloromethyl and propionate groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
31643-14-8 |
|---|---|
分子式 |
C11H11Cl3O2 |
分子量 |
281.6 g/mol |
IUPAC名 |
(2,2,2-trichloro-1-phenylethyl) propanoate |
InChI |
InChI=1S/C11H11Cl3O2/c1-2-9(15)16-10(11(12,13)14)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |
InChIキー |
UCXKKRMHRMTKQF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
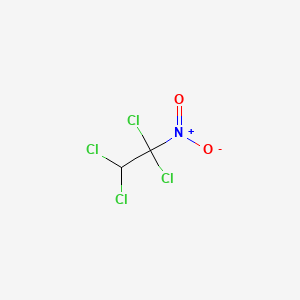


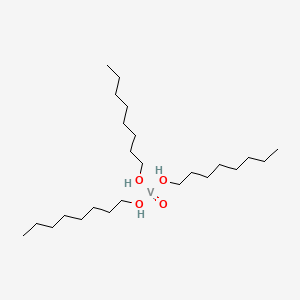
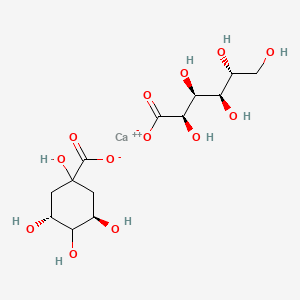

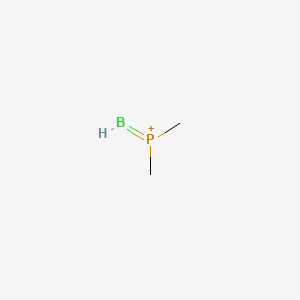




![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
